4-Chloro-2-fluorobenzene-1-diazonium

Description

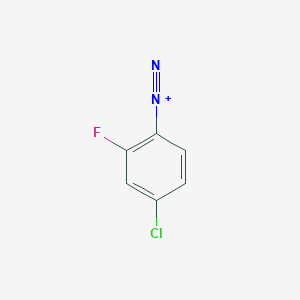

4-Chloro-2-fluorobenzene-1-diazonium is a diazonium salt characterized by a benzene ring substituted with chlorine (Cl) at position 4, fluorine (F) at position 2, and a diazonium group (-N₂⁺) at position 1. Diazonium salts are highly reactive intermediates used in organic synthesis, particularly in azo coupling reactions and Sandmeyer reactions to introduce aryl groups. The presence of electron-withdrawing substituents (Cl and F) likely enhances the stability of the diazonium group compared to unsubstituted analogs, though this depends on reaction conditions such as temperature and solvent .

This suggests that the diazonium analog may share similar synthetic utility but with distinct reactivity due to the diazonium functional group.

Properties

CAS No. |

64172-77-6 |

|---|---|

Molecular Formula |

C6H3ClFN2+ |

Molecular Weight |

157.55 g/mol |

IUPAC Name |

4-chloro-2-fluorobenzenediazonium |

InChI |

InChI=1S/C6H3ClFN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3H/q+1 |

InChI Key |

VVPFOZXDABQXIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)[N+]#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound. Comparisons are inferred from substituent effects and structurally related compounds (e.g., isocyanates in ). Further experimental studies are required to validate stability, reaction kinetics, and synthetic applications.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-fluorobenzene-1-diazonium, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves diazotization of the corresponding aniline derivative (4-chloro-2-fluoroaniline) under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Polar aprotic solvents like DMF or acetonitrile stabilize the diazonium intermediate . Reaction optimization requires precise temperature control (<10°C) and avoidance of light to prevent premature decomposition. Excess nitrous acid should be neutralized post-reaction to minimize side reactions.

Q. How can the stability of this compound be maintained during experiments?

- Methodological Answer : Diazonium salts are thermally and photolytically unstable. Stabilization strategies include:

- Storing solutions at 0–4°C in dark conditions.

- Using aprotic solvents (e.g., dry DMF) to reduce hydrolysis.

- Immediate use after synthesis, as prolonged storage leads to decomposition into phenolic byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : To confirm substitution patterns and monitor diazonium formation (disappearance of NH₂ signals in the aniline precursor).

- IR Spectroscopy : Detection of the diazonium (-N⁺≡N) stretch near 2200–2300 cm⁻¹.

- UV-Vis : Monitoring decomposition via absorbance shifts in the 300–400 nm range .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling electron-deficient diazonium intermediates. Key steps:

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Simulate transition states for aryl radical formation during Cu- or Pd-mediated couplings.

Validate predictions against experimental kinetic data (e.g., Hammett plots) .

Q. What experimental and computational approaches resolve contradictions in reported reaction yields for Sandmeyer-type transformations?

- Methodological Answer : Contradictions often arise from solvent polarity or counterion effects. Systematic analysis involves:

- Controlled Experiments : Varying solvents (DMF vs. THF), temperatures, and Cu(I)/Cu(II) ratios.

- DFT Calculations : Compare solvation energies and charge transfer barriers to identify optimal conditions.

- Statistical Validation : Use ANOVA or machine learning to isolate critical variables .

Q. How does the electronic effect of the chloro and fluoro substituents influence regioselectivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Hammett Parameters : The -Cl (σₚ = +0.23) and -F (σₚ = +0.06) groups exert competing electron-withdrawing effects, directing substitution to the para position relative to -N₂⁺.

- DFT Mapping : Electrostatic potential surfaces highlight electron-deficient regions, guiding predictions for nucleophilic attack .

Q. What protocols ensure safe handling of this compound given its potential hazards?

- Methodological Answer :

- Containment : Use fume hoods and sealed reactors to prevent exposure to toxic diazonium vapors.

- Decomposition : Quench residual diazonium salts with urea or sulfamic acid to prevent explosive byproducts.

- PPE : Acid-resistant gloves, face shields, and flame-retardant lab coats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.